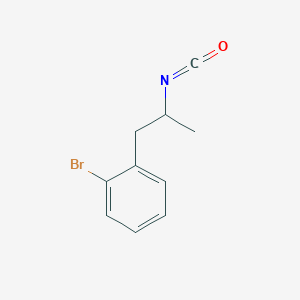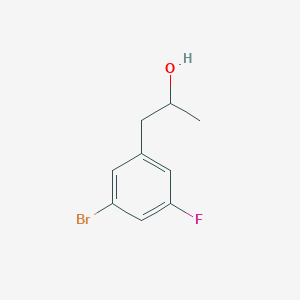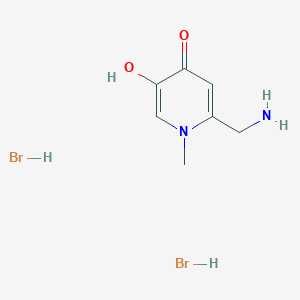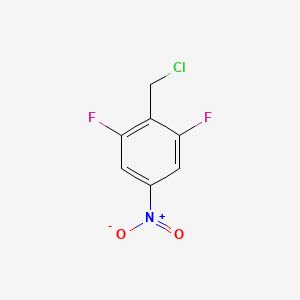
2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene
Descripción general
Descripción
The compound “2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene” is likely an organic compound containing a benzene ring with chloromethyl, difluoro, and nitro functional groups . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . A study on the synthesis of 2-chloromethyl-1H-benzimidazole derivatives might provide some insights .Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its functional groups around the benzene ring. A study on the molecular structure of 1-(chloromethyl)-2-methylnaphthalene might provide some insights .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups. A study on the reaction of 2-(chloromethyl)phenylboronic acid with alkynes might provide some insights .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its functional groups and molecular structure. Information on similar compounds might provide some insights .Aplicaciones Científicas De Investigación
Electron Attachment and Negative Ion Formation
Studies have explored the electron attachment to π* molecular orbitals in chloro-nitrobenzene derivatives. In particular, chlorine-substituted nitrobenzene derivatives, including structures akin to 2-(Chloromethyl)-1,3-difluoro-5-nitrobenzene, exhibit the formation of long-lived negative ions (NIs). This reveals insights into the electron interaction with chloro-nitrobenzene compounds (Asfandiarov et al., 2007).
Electrosynthetic Applications
Electrochemical reductions of nitrobenzene derivatives, similar to this compound, have been studied, showing potential for electrosynthesis applications. This research demonstrates pathways to synthesize various derivatives, highlighting the reactivity and utility of such compounds (Du & Peters, 2010).
Vicarious Nucleophilic Substitution
Vicarious nucleophilic substitution in nitroarenes, similar to this compound, has been explored. This process leads to selective substitution ortho to the nitro group, providing a method for synthesizing disubstituted nitrobenzene derivatives (Mąkosza et al., 1984).
Oxidation-Reduction Reactions
The reaction of chloromethylbenzenes with aromatic nitro compounds, similar to this compound, in trifluoromethanesulfonic acid has been studied. These reactions involve hydride transfer and a series of benzylations, offering insights into complex oxidation-reduction processes (Austin & Ridd, 1994).
Microwave-Assisted Synthesis
Microwave irradiation has been used to synthesize 2-chloromethyl-6-nitrobenzothiazole, structurally related to this compound. This demonstrates the use of microwave activation for the efficient synthesis of nitrobenzene derivatives (Njoya et al., 2003).
Electron Affinity Determination
The electron affinities of various molecules, including nitrobenzene derivatives, have been determined using negative ion mass spectrometry. This research provides fundamental data on the electronic properties of such compounds (Chen et al., 1994).
Biodegradation Studies
Research has also been conducted on the microbial degradation of chloro-nitrobenzene compounds. This includes studies on bacteria that utilize chloro-nitrobenzene as a carbon source, indicating potential environmental applications for the bioremediation of similar compounds (Shah, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-5-6(9)1-4(11(12)13)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBHJGUMXZHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


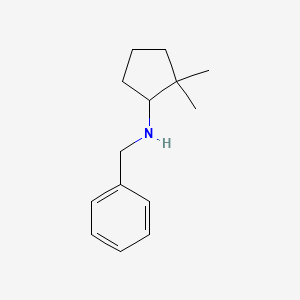
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
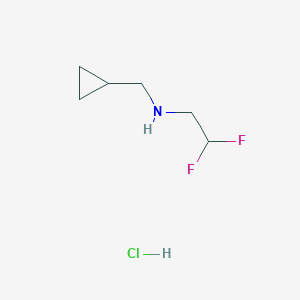
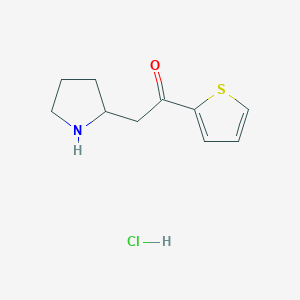
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
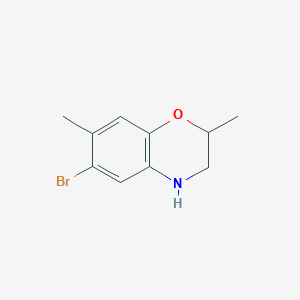
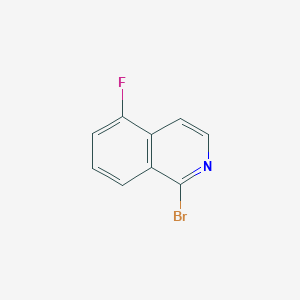
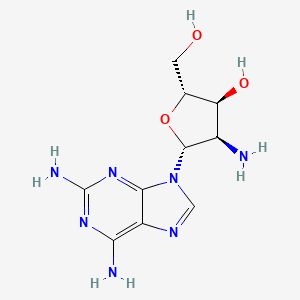
![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
